molecular formula C9H10N2O B573910 2-(Aminomethyl)benzofuran-7-amine CAS No. 165737-01-9

2-(Aminomethyl)benzofuran-7-amine

Cat. No.: B573910
CAS No.: 165737-01-9
M. Wt: 162.192
InChI Key: YPRFQWPLLHSXGG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran-7-amine (CAS 165737-01-9) is a high-purity benzofuran derivative with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound features an aminomethyl group at the 2-position and an amine group at the 7-position of the benzofuran scaffold, making it a valuable building block in medicinal chemistry and drug discovery. The benzofuran core is a privileged structure found in numerous biologically active compounds and pharmaceuticals . Specifically, 2-aminobenzofuran derivatives are of significant research interest due to their profound bioactivities, which include serving as antifungal agents, P-glycoprotein inhibitors, tubulin polymerization inhibitors, and exhibiting anticancer properties . This reagent is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

165737-01-9

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

2-(aminomethyl)-1-benzofuran-7-amine

InChI

InChI=1S/C9H10N2O/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5,10-11H2

InChI Key

YPRFQWPLLHSXGG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)OC(=C2)CN

Synonyms

2-Benzofuranmethanamine, 7-amino-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(Aminomethyl)benzofuran-7-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Synthesis Applications/Notes
This compound Not provided C9H10N2O 162.19 (calculated) Aromatic benzofuran core with -CH2NH2 (C2) and -NH2 (C7) Likely via nitro reduction of 2-(aminomethyl)-7-nitrobenzofuran intermediates Potential CNS activity; requires further pharmacological validation
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine 68298-46-4 C10H13NO 163.22 Saturated dihydrobenzofuran ring; dimethyl groups at C2, -NH2 at C7 Commercial synthesis (Thermo Scientific™); purity: 95% Intermediate for agrochemicals or pharmaceuticals; high stability due to saturation
5-Bromo-2-(4-fluorophenyl)benzofuran-7-amine Not provided C14H11BrFNO 308.15 (calculated) Bromine at C5, 4-fluorophenyl at C2, -NH2 at C7 One-pot Beckmann rearrangement and hydrolysis of oxime derivatives Studied for antitumor or antimicrobial activity; halogenation enhances bioactivity
7-APB hydrochloride (α-methyl-7-benzofuranethanamine) 286834-86-4 C11H13NO·HCl 211.7 Ethylamine side chain at C7; hydrochloride salt Commercial synthesis (Cayman Chemical); purity ≥98% Research chemical with potential serotonergic effects; requires controlled handling
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine 1097797-38-0 C10H11F2NO 199.20 Difluoro-substituted dihydrobenzofuran; chiral ethylamine at C7 Specialized synthesis (Parchem Chemicals) Fluorine atoms improve metabolic stability; explored in drug discovery

Structural and Functional Differences

  • In contrast, bromine or fluorine substituents (e.g., in 5-bromo or difluoro analogs) introduce electron-withdrawing effects, altering electronic distribution and bioavailability . Saturation: Dihydrobenzofuran derivatives (e.g., 2,2-dimethyl compound) exhibit reduced aromaticity, increasing conformational flexibility and stability against oxidative degradation .
  • Synthetic Routes :

    • Nitro-to-amine reduction is a common strategy for benzofuran-7-amine derivatives (e.g., conversion of 2-methyl-7-nitro-2,3-dihydrobenzofuran to its amine counterpart).
    • Halogenated analogs (e.g., 5-bromo derivatives) require electrophilic substitution or cross-coupling reactions early in synthesis.
  • Fluorinated derivatives (e.g., Parchem’s difluoro compound) are prioritized in drug development due to enhanced pharmacokinetic properties.

Q & A

Synthesis & Reaction Design

1.1 Basic: What are the established synthetic methodologies for 2-(Aminomethyl)benzofuran-7-amine, and what key reaction parameters influence yield? Answer: Two primary routes are documented:

Epoxide-Amine Coupling : Reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with epichlorohydrin under anhydrous K₂CO₃ yields an epoxide intermediate, which is subsequently opened with primary/secondary amines (e.g., methylamine) to form aminomethyl derivatives. Key parameters: stoichiometry (1:1.2 amine:epoxide), temperature (60–80°C), and solvent polarity (THF or DMF) .

Azide Reduction : A benzofuran precursor with an azide group is reduced using Pd/C under H₂ or LiAlH₄, achieving >75% yield. Critical factors include catalyst loading (5–10 wt%) and reaction time (12–24 hrs) .

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